molecular formula C15H8NaO7S3- B12749574 Benzo(b)thiophene-6-sulfonic acid, 2,3-dihydro-3-oxo-2-((4-sulfophenyl)methylene)-, disodium salt CAS No. 152007-83-5

Benzo(b)thiophene-6-sulfonic acid, 2,3-dihydro-3-oxo-2-((4-sulfophenyl)methylene)-, disodium salt

Cat. No.: B12749574
CAS No.: 152007-83-5
M. Wt: 419.4 g/mol
InChI Key: KTIPAHNQOYQRPQ-KIUKIJHYSA-L
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Description

Structural Characterization & Molecular Topology

IUPAC Nomenclature & Systematic Identification

The compound is systematically named disodium 3-oxo-2-[(4-sulfonatobenzylidene)]-2,3-dihydrobenzo[b]thiophene-6-sulfonate under IUPAC guidelines. The parent structure, benzo[b]thiophene, is a bicyclic system comprising a benzene ring fused to a thiophene ring at the 2,3-positions. The numbering begins at the sulfur atom (position 1), proceeding counterclockwise around the thiophene ring. Key substituents include:

  • A sulfonate group (-SO₃⁻) at position 6 of the benzene ring.
  • A ketone group (=O) at position 3 of the thiophene ring.
  • A methylene bridge (-CH=) at position 2, substituted with a 4-sulfonatophenyl group.

The disodium counterions neutralize the two sulfonate groups, as confirmed by the molecular formula C₁₆H₁₀Na₂O₈S₃ derived from crystallographic data. The CAS registry number 152007-83-5 uniquely identifies this compound.

Table 1: Systematic Identifiers
Property Value Source
IUPAC Name Disodium 3-oxo-2-[(4-sulfonatobenzylidene)]-2,3-dihydrobenzo[b]thiophene-6-sulfonate
CAS Registry Number 152007-83-5
Molecular Formula C₁₆H₁₀Na₂O₈S₃
SMILES O=S(=O)([O-])C1=CC2=C(S1)C(=O)C(=C2C3=CC=C(C=C3)S(=O)(=O)[O-])[Na+].[Na+]

X-ray Crystallographic Analysis of Disodium Salt Configuration

X-ray diffraction studies reveal a monoclinic crystal system with space group P2₁/c and unit cell parameters a = 10.52 Å, b = 7.89 Å, c = 15.34 Å, β = 102.5° . The asymmetric unit contains one molecule of the disodium salt, with sodium ions coordinating to four oxygen atoms from sulfonate groups and two water molecules. Key structural features include:

  • Planarity : The benzothiophene core exhibits near-planarity (deviation < 0.05 Å), facilitated by conjugation between the thiophene sulfur and the ketone group.
  • Methylene Bridge Geometry : The methylene bridge adopts an E-configuration relative to the 4-sulfonatophenyl group, with a C2-C7-C8-C9 torsion angle of 178.2° , minimizing steric clash between aromatic rings.
  • Ionic Interactions : Each sodium ion forms a distorted octahedral geometry, bonding to three sulfonate oxygens and two water molecules at distances of 2.35–2.48 Å .

Properties

CAS No.

152007-83-5

Molecular Formula

C15H8NaO7S3-

Molecular Weight

419.4 g/mol

IUPAC Name

sodium;(2Z)-3-oxo-2-[(4-sulfonatophenyl)methylidene]-1-benzothiophene-6-sulfonate

InChI

InChI=1S/C15H10O7S3.Na/c16-15-12-6-5-11(25(20,21)22)8-13(12)23-14(15)7-9-1-3-10(4-2-9)24(17,18)19;/h1-8H,(H,17,18,19)(H,20,21,22);/q;+1/p-2/b14-7-;

InChI Key

KTIPAHNQOYQRPQ-KIUKIJHYSA-L

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)C3=C(S2)C=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+]

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)C3=C(S2)C=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo(b)thiophene-6-sulfonic acid, 2,3-dihydro-3-oxo-2-((4-sulfophenyl)methylene)-, disodium salt typically involves the reaction of benzothiophene derivatives with sulfonating agents. The process often includes the following steps:

    Sulfonation: Benzothiophene is treated with sulfuric acid or chlorosulfonic acid to introduce sulfonic acid groups.

    Condensation: The sulfonated benzothiophene is then reacted with 4-sulfobenzaldehyde under basic conditions to form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzo(b)thiophene-6-sulfonic acid, 2,3-dihydro-3-oxo-2-((4-sulfophenyl)methylene)-, disodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonic acid groups can participate in nucleophilic substitution reactions with nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Benzo(b)thiophene derivatives are recognized for their anticancer properties. Studies indicate that these compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and interference with cell cycle progression. For example, certain derivatives have shown efficacy against breast cancer cells by modulating signaling pathways involved in cell growth and survival .

Antimicrobial Properties
Research has demonstrated that benzo(b)thiophene compounds exhibit significant antimicrobial activity. They have been tested against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anti-inflammatory Effects
Several studies have highlighted the anti-inflammatory potential of benzo(b)thiophene derivatives. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory diseases .

Environmental Applications

Biodegradation of Aromatic Compounds
The compound has been studied for its role in the biodegradation of aromatic sulfur compounds in contaminated environments. Research involving sulfate-reducing bacteria has shown that benzo(b)thiophene can be transformed into less toxic metabolites under anaerobic conditions. This process is crucial for bioremediation strategies aimed at cleaning up oil spills and other hydrocarbon contaminations .

Microbial Metabolism Studies
Studies have demonstrated that microorganisms can utilize benzo(b)thiophene as a carbon source, leading to the formation of various metabolites. These findings are significant for understanding microbial ecology in polluted environments and developing biotechnological applications for waste treatment .

Materials Science Applications

Organic Electronics
Benzo(b)thiophene derivatives are being explored for their applications in organic electronics, particularly in organic solar cells and light-emitting diodes (LEDs). Their unique electronic properties enable efficient charge transport and light emission, making them suitable materials for next-generation electronic devices .

Polymer Composites
The incorporation of benzo(b)thiophene into polymer matrices has been investigated to enhance mechanical and thermal properties. These composites show promise in various industrial applications due to their improved performance characteristics .

Data Tables

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAnticancer agentsInduces apoptosis in breast cancer cells
Antimicrobial agentsEffective against various bacterial strains
Anti-inflammatory drugsInhibits pro-inflammatory cytokines
Environmental ScienceBiodegradation of pollutantsTransformed by sulfate-reducing bacteria
Microbial metabolism studiesUtilized as a carbon source by specific microbes
Materials ScienceOrganic electronicsEfficient charge transport in solar cells
Polymer compositesEnhanced mechanical properties

Case Studies

  • Anticancer Activity Study
    A study evaluated the anticancer effects of a series of benzo(b)thiophene derivatives on MCF-7 breast cancer cells. The results showed that certain compounds led to a significant reduction in cell viability through apoptosis induction.
  • Bioremediation Research
    Research on the anaerobic degradation of benzothiophene in contaminated aquifers demonstrated that specific sulfate-reducing bacteria could effectively convert this compound into less harmful metabolites over time.
  • Material Development
    A recent study focused on synthesizing polymer composites incorporating benzo(b)thiophene derivatives. The resulting materials exhibited improved thermal stability and mechanical strength compared to traditional polymers.

Mechanism of Action

The mechanism of action of Benzo(b)thiophene-6-sulfonic acid, 2,3-dihydro-3-oxo-2-((4-sulfophenyl)methylene)-, disodium salt involves its interaction with specific molecular targets. The sulfonic acid groups enhance its solubility and reactivity, allowing it to participate in various biochemical pathways. The compound can inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Sulfonic Acid Groups

2.1.1 Benzenesulfonic Acid Derivatives
  • Compound: Benzenesulfonic acid, 2,2′-(1,2-ethenediyl)bis[5-[[4-[(3-amino-3-oxopropyl)(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, sodium salt (1:4) (CAS RN: 29637-52-3) Core Structure: Benzene ring with ethenediyl-linked triazine substituents. Functional Groups: Multiple sulfophenylamino and triazine groups. Counterions: Tetrasodium salt.
2.1.2 Naphthalenedisulfonic Acid Derivatives
  • Compound : 2,6-Naphthalenedisulfonic acid, 4-hydroxy-3-[2-(2-methoxy-5-methylphenyl)diazenyl]-, sodium salt (1:2) (CAS RN: 5864-85-7)
    • Core Structure : Naphthalene with sulfonic acid groups at positions 2 and 4.
    • Functional Groups : Diazenyl and hydroxy groups.
    • Counterions : Disodium salt.
    • Key Differences : The naphthalene backbone provides extended conjugation, likely increasing UV absorption capacity relative to the benzo[b]thiophene system.

Benzo[b]thiophene-Based Analogues

  • Compound: Methyl (3-(4'-chloro-6-(2-chloronicotinamido)-[1,1'-biphenyl]-3-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoyl)glycinate (Compound 67) Core Structure: Benzo[b]thiophene-3-ole scaffold. Functional Groups: Chloronicotinamido and dioxoisoindolinyl groups. Key Differences: While sharing the benzo[b]thiophene core, this derivative lacks sulfonic acid groups and instead features amide and ester functionalities, suggesting divergent reactivity and applications (e.g., pharmaceuticals vs. surfactants).

Comparative Analysis Table

Property Target Compound Benzenesulfonic Acid (CAS 29637-52-3) Naphthalenedisulfonic Acid (CAS 5864-85-7) Benzo[b]thiophene-3-ole Derivative (Compound 67)
Core Structure Benzo[b]thiophene Benzene with triazine substituents Naphthalene Benzo[b]thiophene-3-ole
Sulfonic Acid Groups Two (at benzo[b]thiophene-6 and 4-sulfophenyl positions) Multiple sulfophenylamino groups Two (positions 2 and 6) None
Counterions Disodium Tetrasodium Disodium None (neutral ester/amide)
Key Functional Groups Sulfophenylmethylene, oxo Triazine, hydroxyethylamino Diazenyl, hydroxy Chloronicotinamido, dioxoisoindolinyl
Potential Applications Surfactants, chelating agents, dyes Dyes, coordination chemistry Dyes, UV stabilizers Pharmaceuticals (inferred from synthesis)

Research Findings and Inferences

  • Solubility : The disodium salt form of the target compound likely exhibits superior aqueous solubility compared to neutral benzo[b]thiophene derivatives like Compound 67 .
  • Synthetic Challenges : While Compound 67 was synthesized in 30% yield via a thianthrenium-mediated coupling , the target compound’s synthesis may require specialized sulfonation conditions due to its multiple sulfonic acid groups.

Biological Activity

Benzo(b)thiophene derivatives are a significant class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects. The compound in focus, Benzo(b)thiophene-6-sulfonic acid, 2,3-dihydro-3-oxo-2-((4-sulfophenyl)methylene)-, disodium salt , exhibits unique properties that merit detailed exploration. This article synthesizes findings from various studies to elucidate its biological activity.

Chemical Structure and Properties

The compound features a benzo[b]thiophene core with sulfonic acid and ketone functional groups, contributing to its solubility and potential interactions with biological targets. Its disodium salt form enhances its stability and bioavailability.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzo[b]thiophene derivatives. For instance, a series of substituted benzo[b]thiophenes demonstrated significant inhibitory effects against Staphylococcus aureus, with minimal inhibitory concentrations (MIC) as low as 4 µg/mL for certain derivatives . The structure-activity relationship (SAR) indicates that modifications at the aromatic ring can enhance antimicrobial efficacy.

CompoundMIC (µg/mL)Target Organism
II.b4S. aureus
PM48E. coli
PM516Pseudomonas

2. Antioxidant Activity

The antioxidant capacity of benzo[b]thiophene derivatives has been evaluated in various models. Compounds have shown the ability to scavenge free radicals and reduce oxidative stress markers in vitro. For example, certain derivatives exhibited an increase in lactate dehydrogenase (LDH) activity, indicating protective effects against oxidative damage in neuronal cells .

3. Neuroprotective Effects

Studies have investigated the neuroprotective properties of benzo[b]thiophene derivatives against neurodegenerative diseases. In vitro assays demonstrated that these compounds could inhibit human monoamine oxidase (hMAO), particularly the MAO-B isoform, which is implicated in Parkinson's disease . The ability to modulate neurotransmitter levels suggests potential therapeutic applications in neurodegeneration.

Case Study 1: Neuroprotection in Rat Models

In a study assessing the neuroprotective effects of benzo[b]thiophene derivatives on rat cortex synaptosomes, compounds were tested under both basal and inflammatory conditions. The most active compounds significantly reduced the DOPAC/DA ratio and LDH activity, indicating their potential to mitigate neuroinflammation .

Case Study 2: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of various benzo[b]thiophene derivatives against multiple bacterial strains. The results indicated a strong correlation between structural modifications and increased antibacterial activity, particularly against resistant strains .

Q & A

Q. Purity Optimization :

  • Use high-purity starting materials (e.g., CAS 17070-58-5 for sulfonyl chloride intermediates) to minimize side products .
  • Employ recrystallization with activated charcoal to remove colored impurities .

Advanced: How can conflicting spectral data (e.g., NMR shifts vs. computational predictions) be resolved for structural validation?

Answer:
Discrepancies between experimental and theoretical spectra often arise from solvation effects or tautomerism. To resolve:

Solvent Standardization : Acquire NMR (¹H/¹³C) in deuterated DMSO or D2O to match computational solvent models (e.g., COSMO-RS) .

DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level and compare calculated chemical shifts with experimental data. For example, the methylene proton (δ ~6.8 ppm) may show deviations due to electron-withdrawing sulfonate groups .

2D NMR (HSQC, HMBC) : Confirm connectivity between the benzothiophene core and sulfophenyl substituents. Cross-peaks between the methylene proton (δ 6.8) and carbonyl carbon (δ 175–180 ppm) validate the structure .

Basic: What analytical techniques are most effective for quantifying this compound in complex matrices?

Answer:
HPLC-UV/Vis (λ = 254 nm) and LC-MS/MS are preferred:

  • Column : C18 reversed-phase (e.g., 5 µm, 250 × 4.6 mm) with a mobile phase of 0.1% formic acid in water:acetonitrile (70:30). Retention time ~8.2 min .
  • Sample Prep : Solid-phase extraction (SPE) using Oasis HLB cartridges. Condition with methanol (2 mL), load 100 mL sample (pH 7), elute with 2 mL methanol. Recovery rates >85% .
  • Calibration : Linear range 0.1–50 µg/mL (R² >0.99). LOD: 0.03 µg/mL .

Advanced: How does the compound’s azo-methylene bridge influence its reactivity in redox environments?

Answer:
The azo-methylene group (-N=N-CH-) undergoes reversible redox reactions:

Reduction : Sodium dithionite (Na2S2O4) reduces the azo bond to hydrazine (-NH-NH-), confirmed by UV-Vis loss of absorbance at 420 nm .

Oxidation : Hydrogen peroxide (H2O2) oxidizes the methylene bridge to a ketone, altering solubility (e.g., increased hydrophilicity) .

pH-Dependent Stability : At pH <3, protonation of the sulfonate groups induces aggregation, reducing redox activity. Monitor via cyclic voltammetry (E1/2 = −0.45 V vs. Ag/AgCl) .

Basic: What are the critical storage conditions to ensure long-term stability?

Answer:

  • Temperature : Store at −20°C in airtight, amber vials to prevent photodegradation .
  • Humidity : Keep desiccated (silica gel) to avoid hygroscopic degradation. Water content >5% accelerates hydrolysis of sulfonate esters .
  • Solubility : Prepare stock solutions in deionized water (50 mM) and aliquot to avoid freeze-thaw cycles .

Advanced: How can computational modeling predict biological interactions (e.g., protein binding)?

Answer:

Docking Studies : Use AutoDock Vina to model interactions with serum albumin (PDB ID: 1AO6). The sulfonate groups form hydrogen bonds with Lys199 and Arg218, while the benzothiophene core engages in hydrophobic interactions .

MD Simulations : Run 100 ns trajectories (AMBER force field) to assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable complexes .

ADMET Prediction : SwissADME predicts moderate blood-brain barrier permeation (logBB = −1.2) and CYP450 inhibition risk (CYP2C9 IC50 = 8 µM) .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and goggles. Use fume hood for weighing .
  • Spill Management : Neutralize with 10% sodium bicarbonate, adsorb with vermiculite, and dispose as hazardous waste .
  • Toxicity : LD50 (rat, oral) >2000 mg/kg; avoid inhalation of fine powders .

Advanced: What strategies mitigate batch-to-batch variability in sulfonation efficiency?

Answer:

Process Control : Monitor sulfonation temperature (±2°C) and SO3 concentration via inline FTIR .

Quality Metrics : Validate each batch via ion chromatography (sulfate content <0.5%) and ICP-MS (Na+ content 8.5–9.5%) .

DoE Optimization : Use a central composite design to model the impact of reaction time (4–8 hr) and stoichiometry (1:1.2–1:1.5 substrate:sulfonating agent) on yield .

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